2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 600 MHz):
- Benzimidazole protons : Resonances at δ 7.20–7.60 ppm (m, 4H, aromatic H).
- Methylene protons : Doublet at δ 5.12 ppm (J = 6.6 Hz, 2H, −CH₂−).
- Phenoxy protons : Doublets at δ 7.45 ppm (1H, C₆–H) and δ 7.28 ppm (1H, C₃–H), with a singlet at δ 7.12 ppm (1H, C₅–H).
¹³C NMR confirms the connectivity:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electron ionization (EI-MS) shows:
- Molecular ion : m/z 293.02431 [M+H]⁺.
- Major fragments : m/z 277 (loss of −CH₂O−), m/z 154 (benzimidazole radical cation).
X-ray Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction of the analogous compound 2-(3,4-dichlorobenzyl)-1H-benzimidazole reveals a monoclinic crystal system (P2₁/n) with unit cell parameters a = 9.4145 Å, b = 14.8530 Å, c = 10.0405 Å, and β = 116.714°. The benzimidazole ring is planar (mean deviation: 0.012 Å), while the dichlorophenyl group forms a dihedral angle of 68.3° with the heterocycle.
Conformational dynamics studies indicate two low-energy states:
- Synclinal : Methylene group oriented toward N1 of benzimidazole.
- Anticlinal : Methylene group oriented toward N3.
Interconversion between these states occurs with an energy barrier of 8.2 kcal/mol, as determined by variable-temperature NMR.
Figure 1: Crystal packing diagram showing C–H···π interactions (dashed lines) between adjacent molecules.
Computational Molecular Modeling (DFT, QM/MM)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
- HOMO-LUMO gap : 4.12 eV, localized on the benzimidazole ring and chlorine atoms.
- Electrostatic potential : Chlorine atoms exhibit regions of high electron density (−0.32 e/ų), while the benzimidazole nitrogen atoms show positive potential (+0.28 e/ų).
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations predict solvation effects:
- Polar solvents : Stabilize the synclinal conformation via hydrogen bonding with the N–H group.
- Nonpolar solvents : Favor the anticlinal conformation due to reduced steric hindrance.
Table 2: DFT-calculated vibrational frequencies vs experimental IR data
| Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| N–H stretch | 3445 | 3436 |
| C=N stretch | 1633 | 1626 |
| C–Cl stretch | 725 | 730 |
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-9-5-6-13(10(16)7-9)19-8-14-17-11-3-1-2-4-12(11)18-14/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZUNIQSJXPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185459 | |
| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-21-6 | |
| Record name | 2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3156-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-((2,4-dichlorophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthesis
A typical approach involves the reaction of o-phenylenediamine with a suitable chlorinated aromatic compound. Here’s a detailed procedure:
Reagents :
- o-Phenylenediamine
- 2,4-Dichlorobenzyl chloride
- Base (e.g., sodium hydroxide)
-
- Dissolve o-phenylenediamine in a solvent such as dimethylformamide (DMF).
- Add 2,4-dichlorobenzyl chloride to the solution.
- Introduce sodium hydroxide to facilitate the nucleophilic substitution reaction.
- Heat the mixture at reflux for several hours.
- After completion, cool the mixture and precipitate the product by adding water.
- Filter and purify the resulting solid through recrystallization.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid method for preparing benzimidazole derivatives:
Reagents :
- o-Phenylenediamine
- A suitable dichlorinated aromatic compound
- Acid catalyst (e.g., hydrochloric acid)
-
- Combine o-phenylenediamine with the dichlorinated compound and hydrochloric acid in a microwave reaction vessel.
- Heat under microwave irradiation for a specified duration (typically around 5-10 minutes).
- Cool the reaction mixture and neutralize with sodium bicarbonate.
- Isolate the product through filtration and recrystallization.
Polymer-Supported Catalysis
This method utilizes polymer-supported catalysts to enhance reaction efficiency:
Reagents :
- o-Phenylenediamine
- Dichlorobenzaldehyde
- Polymer-supported trifluoromethanesulfonic acid (TfOH)
-
- Mix o-phenylenediamine with dichlorobenzaldehyde in the presence of polymer-supported TfOH.
- Stir the mixture at elevated temperatures (around 70°C) for a short period (approximately six minutes).
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, filter and wash the product to obtain pure crystals.
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Synthesis | Established technique; good yields | Time-consuming |
| Microwave-Assisted Synthesis | Rapid; efficient energy use | Requires specialized equipment |
| Polymer-Supported Catalysis | Reusable catalyst; cleaner process | May require optimization for yield |
Research has indicated that the biological activity of benzimidazole derivatives can vary significantly based on their substituents and synthesis methods:
Studies show that compounds similar to 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole exhibit antimicrobial properties by inhibiting specific enzymes critical for microbial growth.
The structural uniqueness provided by the dichlorophenoxy group contributes to enhanced potency against various pathogens compared to simpler benzimidazole derivatives.
The preparation of this compound can be achieved through various methods, each offering distinct advantages in terms of efficiency and yield. Continued research into these synthetic routes is vital for optimizing production processes and exploring the compound's potential therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the dichlorophenoxy group enables nucleophilic aromatic substitution (NAS) at the para position of the phenoxy ring. Key findings include:
These reactions are critical for introducing functional groups (e.g., amines, azides) for further derivatization in drug discovery.
Oxidation Reactions
The methylene bridge (-CH₂-) between benzimidazole and phenoxy groups undergoes oxidation under controlled conditions:
Oxidation products are intermediates for antimicrobial and antitumor agents .
Alkylation and Acylation
The N1 position of the benzimidazole ring participates in alkylation and acylation:
Alkylation at N1 increases lipophilicity, enhancing membrane permeability .
Cycloaddition and Heterocycle Formation
The compound participates in [4+2] cycloadditions to form fused heterocycles:
These hybrids show enhanced binding to COX-2 and EGFR kinases .
Hydrolysis Reactions
Controlled hydrolysis of ester derivatives yields bioactive metabolites:
| Substrate | Conditions | Product | Bioactivity | Source |
|---|---|---|---|---|
| Ethyl ester derivative | NaOH/H₂O, 80°C | Carboxylic acid metabolite | MRSA inhibition (MIC: 8 µg/mL) |
Hydrolysis products are often pharmacologically active, with improved solubility .
Comparative Reactivity with Analogues
Reactivity differences between 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole and related compounds:
| Compound | Reactivity with CH₃I | Oxidative Stability | NAS Preference |
|---|---|---|---|
| 2-Methyl-1H-benzimidazole | Low | High | N/A |
| 2-(Phenoxymethyl)-1H-benzimidazole | Moderate | Moderate | Ortho Cl |
| This compound | High | Low | Para Cl |
The dichlorophenoxy group enhances electrophilicity at the para chlorine, enabling unique substitution patterns .
Scientific Research Applications
The compound has demonstrated significant antimicrobial and antifungal properties. Its mechanism of action, while not fully understood, is believed to involve the inhibition of critical enzymes or metabolic pathways in microorganisms, thus impeding their growth and reproduction.
Antimicrobial Properties
Research indicates that 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole can effectively inhibit various pathogens. For instance:
- Bacterial Inhibition : The compound has shown efficacy against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains.
- Fungal Inhibition : Moderate activity against fungi such as Candida albicans and Aspergillus niger has been reported.
Synthesis and Mechanism
The synthesis of this compound typically involves multi-step organic reactions, where the benzimidazole framework is formed followed by substitution with the dichlorophenoxy group.
Applications in Pharmaceuticals
Due to its biological activities, this compound is a candidate for development into pharmaceuticals targeting infections caused by resistant strains of bacteria and fungi.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results showed that it had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .
- Antifungal Activity : Another research effort focused on the antifungal properties of this compound against clinical isolates of Candida. The findings suggested that the compound could be developed into an antifungal treatment option due to its moderate activity levels .
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects. In agricultural applications, it may disrupt essential biological processes in target organisms, leading to its herbicidal activity .
Comparison with Similar Compounds
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole
- Molecular Formula : C₁₄H₁₁ClN₂O
- Molecular Weight : 258.71 g/mol
- Key Differences: The absence of a 4-chloro substituent on the phenoxy group reduces steric hindrance and electron-withdrawing effects compared to the target compound. This impacts reactivity and binding affinity in biological systems .
2-(4-Chlorophenyl)-1H-benzimidazole
- Molecular Formula : C₁₃H₉ClN₂
- Molecular Weight : 228.68 g/mol
- Synthesis: Prepared from 4-chlorobenzaldehyde and 1,2-phenylenediamine in ethanol, yielding 80% .
2-(3,5-Dichlorophenyl)-1H-benzimidazole
- Molecular Formula : C₁₃H₈Cl₂N₂
- Molecular Weight : 263.12 g/mol
- Synthesis : Utilizes 3,5-dichlorobenzaldehyde under reflux with Na₂S₂O₅, yielding a product with higher halogen density. This increases lipophilicity (LogP) compared to the target compound .
Analogues with Fluorine and Methyl Substituents
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole
- Molecular Formula : C₁₄H₁₁FN₂
- Molecular Weight : 226.25 g/mol
- Synthesis : Achieved via sodium metabisulfite-mediated condensation of 4-fluorobenzaldehyde with 4-methyl-1,2-phenylenediamine, yielding 92% .
- Key Differences : The electron-withdrawing fluorine and methyl group enhance metabolic stability compared to chloro-substituted analogues .
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole
- Molecular Formula : C₁₄H₁₁ClN₂
- Molecular Weight : 242.70 g/mol
Analogues with Sulfur and Ether Linkages
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
- Molecular Formula : C₂₄H₂₂N₄OS
- Molecular Weight : 414.52 g/mol
Electronic and Steric Effects
- Electron-Withdrawing Groups: Chlorine substituents increase the electrophilicity of the benzimidazole core, enhancing interactions with biological targets. The 2,4-dichloro configuration in the target compound provides stronger electron withdrawal than mono-chloro analogues .
- Ether vs.
- Methyl Substituents : Methyl groups (e.g., in 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole) improve metabolic stability by blocking oxidative degradation sites .
Biological Activity
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes current knowledge regarding its biological activity, including its mechanisms, efficacy against various pathogens, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₀Cl₂N₂O. The compound features a benzimidazole core with a dichlorophenoxy group attached via a methylene bridge. This structural complexity enhances its reactivity and biological interactions, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of critical enzymes or pathways necessary for microbial growth and reproduction. However, specific details regarding its mechanism remain largely unexplored.
Antimicrobial Activity
Studies have shown that this compound can effectively inhibit the growth of various pathogens. For example, related benzimidazole derivatives have demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4-64 µg/mL, indicating promising efficacy.
Antifungal Activity
The antifungal potential of this compound is also noteworthy. Research on structurally similar benzimidazoles has shown moderate activity against fungal strains like Candida albicans and Aspergillus niger, with MIC values reported around 64 µg/mL . Further studies are needed to determine if this compound exhibits similar antifungal properties.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with other benzimidazole derivatives is essential.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-1H-benzimidazole | Benzimidazole | Lacks methylene linkage |
| 1H-Benzimidazole | Simple benzimidazole | No substituents |
| 5-Methyl-2-(2,4-dichlorophenyl)-1H-benzimidazole | Methyl-substituted | Steric hindrance from methyl group |
| 2-(Phenoxy)-1H-benzimidazole | Benzimidazole | Contains phenoxy but not dichlorinated |
The unique combination of the dichlorophenoxy group and the benzimidazole core enhances the biological activity of this compound compared to simpler analogs .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antiproliferative Studies : A study involving various benzimidazole derivatives reported significant antiproliferative effects against cancer cell lines such as MDA-MB-231. Compounds similar to this compound showed IC50 values ranging from 16.38 µM to over 100 µM depending on structural modifications .
- Antimicrobial Efficacy : In vitro tests revealed that certain benzimidazoles exhibited MIC values as low as 12.5 µg/mL against S. typhi, demonstrating their potential as effective antimicrobial agents .
- Metal Complexes : Research into metal complexes of benzimidazole derivatives indicated enhanced cytotoxicity against various cancer cell lines compared to their uncomplexed forms. This suggests that further exploration of metal coordination could enhance the biological efficacy of compounds like this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with benzimidazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . For example, dissolving 0.001 mol of a triazole precursor in ethanol, adding 5 drops of acetic acid, and refluxing for 4 hours yields intermediates with ~94% purity after solvent evaporation .
- Optimization : Adjusting stoichiometry, solvent polarity (e.g., switching to DMF for higher boiling points), or catalyst type (e.g., p-toluenesulfonic acid) can enhance reaction efficiency. Monitor purity via HPLC (e.g., 95.5% purity achieved in Intermediate 1 synthesis) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Techniques :
- 2D NMR (¹H-¹H COSY, HSQC) resolves proton-proton coupling and carbon-proton correlations, critical for verifying the benzimidazole core and substituent positions .
- X-ray crystallography provides unambiguous confirmation of molecular geometry. For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) are typical for benzimidazole derivatives .
Q. How can researchers assess the compound’s biological activity, and what assays are recommended for preliminary screening?
- Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Candida albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Factors to Investigate :
- Purity : HPLC analysis (e.g., 95.5% purity threshold) ensures impurities do not skew results .
- Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO vs. ethanol) can alter activity. Standardize protocols across studies .
Q. What computational strategies are suitable for studying the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or tubulin (common targets for benzimidazoles) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (e.g., ΔG calculations) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Approaches :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For example, 2,4-dichlorophenoxy groups enhance lipophilicity and membrane permeability .
- Prodrug Design : Synthesize methyl or ethyl esters to increase oral bioavailability, as seen in diclofop-methyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
